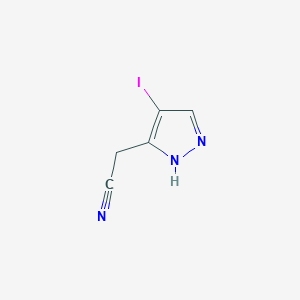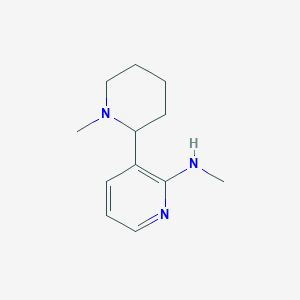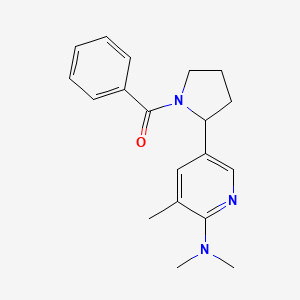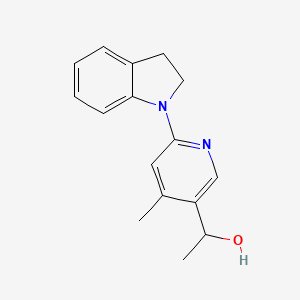
1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)ethanol is a complex organic compound that features a unique structure combining an indoline moiety with a pyridine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)ethanol typically involves the reaction of indoline derivatives with pyridine-based intermediates. One common method includes the nucleophilic substitution reaction where indoline reacts with a halogenated pyridine derivative under basic conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, with a base like sodium hydride or potassium carbonate to facilitate the substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
化学反応の分析
Types of Reactions: 1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The indoline and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: PCC, potassium permanganate, or chromium trioxide in an acidic medium.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Halogenated reagents, bases like NaOH or K2CO3, and solvents like DMSO or acetonitrile.
Major Products: The major products formed from these reactions include various substituted indoline and pyridine derivatives, which can be further functionalized for specific applications.
科学的研究の応用
1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)ethanol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. For instance, its neuroprotective effects are attributed to its ability to bind to NMDA receptors, thereby modulating the excitotoxicity associated with ischemic stroke . Additionally, its antioxidant properties help in reducing oxidative stress in neuronal cells.
類似化合物との比較
Benzimidazole-1,2,3-triazole-indoline derivatives: Known for their antimicrobial and α-glucosidase inhibition properties.
1H-indol-5-ylamine derivatives: Exhibiting a wide range of biological activities, including antimicrobial and anti-inflammatory effects.
1′,3′,3′-trimethylspiro[chromene-2,2′-indoline] derivatives: Used in photochromic applications due to their reversible color-changing properties.
Uniqueness: 1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)ethanol stands out due to its combined indoline and pyridine structure, which imparts unique chemical reactivity and biological activity. Its ability to interact with NMDA receptors and its potential use in neuroprotection make it a compound of significant interest in medicinal chemistry.
特性
分子式 |
C16H18N2O |
|---|---|
分子量 |
254.33 g/mol |
IUPAC名 |
1-[6-(2,3-dihydroindol-1-yl)-4-methylpyridin-3-yl]ethanol |
InChI |
InChI=1S/C16H18N2O/c1-11-9-16(17-10-14(11)12(2)19)18-8-7-13-5-3-4-6-15(13)18/h3-6,9-10,12,19H,7-8H2,1-2H3 |
InChIキー |
JYSKSXRYSNUFHA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1C(C)O)N2CCC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Cyclopentyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B11800860.png)
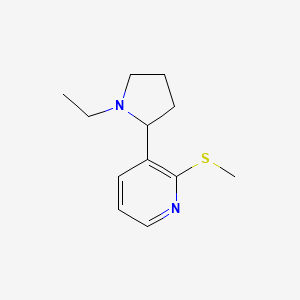

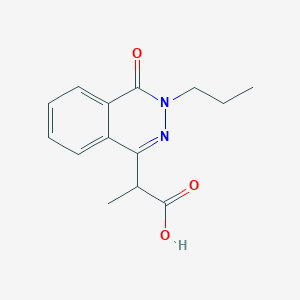

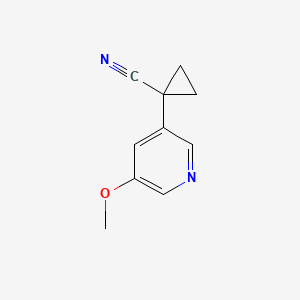
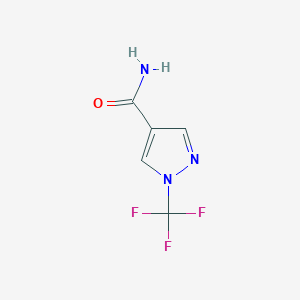
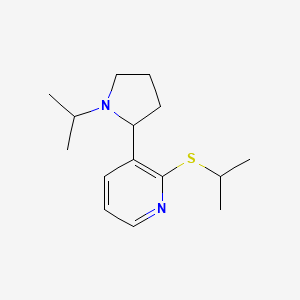
![5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11800912.png)
